N-methyl-N-propylcarbamoyl chloride
Description
N-Methyl-N-propylcarbamoyl chloride is a carbamoyl chloride derivative characterized by a methyl group and a linear propyl group attached to the nitrogen atom of the carbamic chloride backbone. Carbamoyl chlorides are highly reactive intermediates widely used in synthesizing agrochemicals, pharmaceuticals, and polymers.
Structurally, the methyl and propyl substituents create a balance between steric bulk and electron-donating effects, influencing reactivity and stability. Carbamoyl chlorides typically undergo nucleophilic acyl substitution reactions, forming ureas, carbamates, or amides. Applications likely include use as a precursor in pesticide synthesis or polymer crosslinking agents, though specific industrial uses remain proprietary.
Properties
IUPAC Name |
N-methyl-N-propylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMRRHHMLASGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567376 | |
| Record name | Methyl(propyl)carbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51493-02-8 | |
| Record name | Methyl(propyl)carbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-propylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-propylcarbamoyl chloride can be synthesized through the reaction of N-methyl-N-propylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane (DCM) or chloroform under controlled temperature conditions . The general reaction is as follows:
N-methyl-N-propylamine+Phosgene→N-methyl-N-propylcarbamoyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-propylcarbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-propylamine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), chloroform
Conditions: Room temperature to slightly elevated temperatures
Major Products:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
N-methyl-N-propylcarbamoyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-methyl-N-propylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
Comparison with Similar Compounds
Boiling Point and Stability
- N-Methyl-N-phenylcarbamoyl chloride : Boiling point 280°C (lit.) . The aromatic phenyl group increases molecular weight and stability via resonance, elevating the boiling point.
- Diisopropylcarbamoyl chloride: Expected lower boiling point than the phenyl analog due to branched alkyl groups reducing intermolecular forces. No explicit data available, but branched isomers generally exhibit 10–20°C lower boiling points than linear analogs .
- This compound : Hypothesized boiling point between 150–220°C, intermediate between phenyl (high) and branched diisopropyl (low) variants.
Density and Reactivity
- N-Methyl-N-phenylcarbamoyl chloride : Density 1.1885 g/cm³ . The dense aromatic ring contributes to higher density.
- Diisopropylcarbamoyl chloride : Likely lower density (~1.0–1.1 g/cm³) due to branched, less compact alkyl groups.
- This compound : Estimated density ~1.10–1.15 g/cm³, reflecting a balance between linear alkyl chains and chlorine’s electron-withdrawing effects.
Biological Activity
N-methyl-N-propylcarbamoyl chloride is a versatile compound with significant applications in both synthetic chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
This compound (CAS Number: 51493-02-8) is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is known for its reactivity, particularly in nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates.
Table 1: Key Reactions of this compound
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines | Ureas |
| Nucleophilic Substitution | Alcohols | Carbamates |
| Nucleophilic Substitution | Thiols | Thiocarbamates |
| Hydrolysis | Water | N-methyl-N-propylamine + CO2 |
The mechanism of action for this compound involves its electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This leads to the formation of various derivatives that can be utilized in further synthetic applications. Its electrophilic nature makes it a valuable reagent in organic synthesis, particularly in modifying biomolecules for studying enzyme mechanisms and protein interactions .
Biological Applications
This compound has been investigated for several biological applications:
- Pharmaceutical Development : It serves as a building block for synthesizing drugs with potential therapeutic effects.
- Agricultural Chemistry : The compound has been implicated in the development of herbicides and pesticides due to its ability to modify biological pathways .
- Biochemical Research : It is utilized in studies involving enzyme interactions and protein modifications, contributing to our understanding of biochemical processes.
Case Study 1: Anticholinesterase Activity
Research has demonstrated that certain derivatives of carbamoyl chlorides exhibit anticholinesterase activity. This activity is crucial for developing treatments for conditions such as Alzheimer's disease. The reaction of this compound with eseridine resulted in derivatives that showed enhanced biological activity .
Case Study 2: Enhancing Glucokinase Activity
Another study focused on synthesizing dicycloalkylcarbamoyl ureas using this compound. These compounds were found to enhance glucokinase activity, which plays a vital role in glucose metabolism. This finding opens avenues for potential diabetes treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
